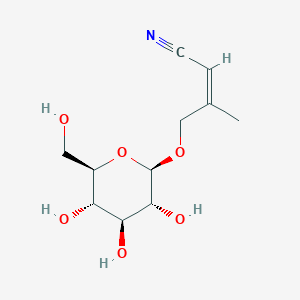
2-(2-Methoxy-4-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methoxy-4-methylphenyl)acetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :
- Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
- Maintaining heat preservation and reflux reaction.
- Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components in reaction materials is less than 0.1%-1%.
- Cooling the reaction materials and discharging lower-layer acidic water and salt.
- Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
- Adding activated carbon for adsorption and decoloration, filtering, acidifying the filtrate with inorganic acid until the pH is 1-4, and cooling to precipitate under stirring conditions.
- Performing suction filtration, washing the product with clear water, centrifuging to separate out water, and drying to obtain the finished product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above, with additional steps to ensure large-scale production and purity of the final product. These methods often involve the use of advanced equipment and techniques to optimize yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
2-(2-Methoxy-4-methylphenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Acetic acid, (2-methylphenoxy)-: Another derivative of acetic acid with a methylphenoxy group.
Acetic acid, 4-methylphenyl ester: An ester of acetic acid with a 4-methylphenyl group.
Uniqueness
2-(2-Methoxy-4-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-(2-methoxy-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)9(5-7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
Clé InChI |
HGDGJQKJLJBLSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


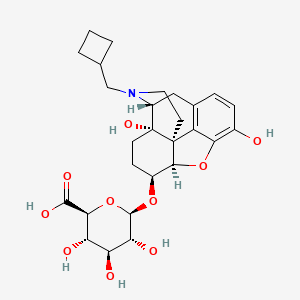
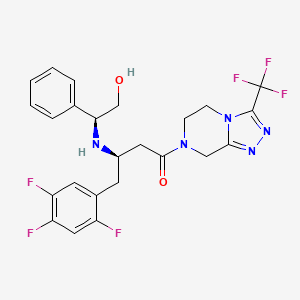
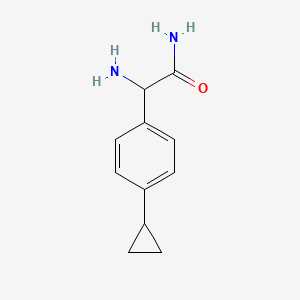
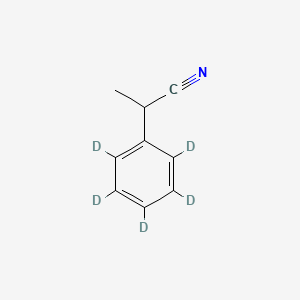
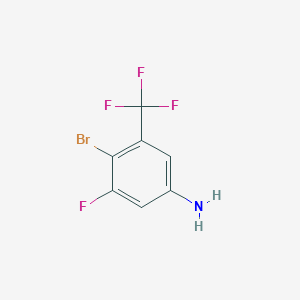
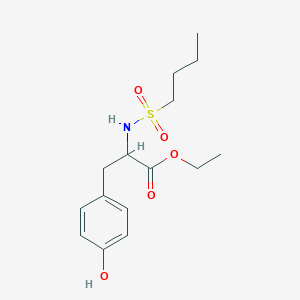
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
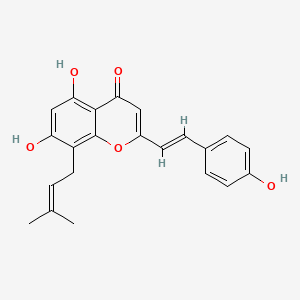

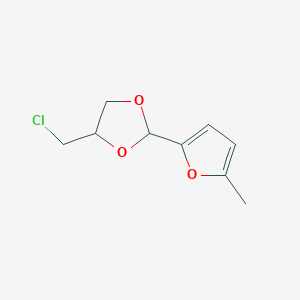
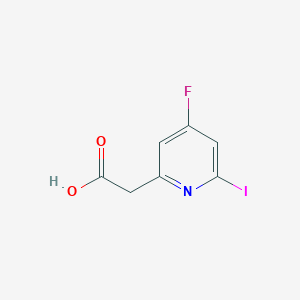
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
